molecular formula C12H10BrN3O2S B2834928 6-(2-bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1704515-54-7

6-(2-bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2834928
CAS No.: 1704515-54-7
M. Wt: 340.2
InChI Key: ARYUNMBBIVFCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a chemical compound offered for research and development purposes. The pyrrolo[3,4-d]pyrimidine scaffold is a tricyclic system related to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) core, which is a privileged structure in medicinal chemistry due to its similarity to purine nucleotides . Compounds based on this core structure have been widely investigated for their diverse biological activities. Although the specific applications of this exact compound are not fully detailed in the current literature, related pyrrolopyrimidine derivatives have demonstrated significant potential in various research areas. For instance, analogous structures have been explored as potent and selective inhibitors of protein kinases, such as CDK2 (Cyclin-Dependent Kinase 2) and PAK4 (p21-Activated Kinase 4), which are important targets in oncology and other diseases . The presence of the 2-bromobenzenesulfonyl moiety is a feature that may be investigated for its role in modulating the compound's physicochemical properties, binding affinity, and selectivity towards specific biological targets. This product is intended for use in laboratory research only. Researchers are encouraged to consult the scientific literature for the latest findings on this chemical class.

Properties

IUPAC Name

6-(2-bromophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2S/c13-10-3-1-2-4-12(10)19(17,18)16-6-9-5-14-8-15-11(9)7-16/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYUNMBBIVFCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through a multi-step process involving the cyclization of appropriate precursors.

    Introduction of the 2-Bromophenylsulfonyl Group: This step involves the sulfonylation of the pyrrolo[3,4-d]pyrimidine core using 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(2-bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-(2-bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-(2-bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Substituent Variations

The pyrrolo[3,4-d]pyrimidine core is shared across analogs, but substituents on the sulfonyl group and the heterocyclic ring significantly alter physicochemical properties. Below is a comparative analysis of select derivatives:

Table 1: Structural and Molecular Comparison
Compound Name (Catalog No.) Substituent on Benzenesulfonyl Molecular Formula Molecular Weight (g/mol) Key Features Source Evidence
6-(2-Bromobenzenesulfonyl)-pyrrolo[3,4-d]pyrimidine (Hypothetical) 2-bromo C₁₃H₁₁BrN₃O₂S* ~362.22 (calculated) Bromine enhances lipophilicity; potential halogen bonding Inferred
6-(4-Fluoro-2-methylbenzenesulfonyl)-pyrrolo[3,4-d]pyrimidine (BK47214) 4-fluoro, 2-methyl C₁₃H₁₂FN₃O₂S 293.32 Fluorine improves metabolic stability; methyl group increases steric hindrance
6-(3-Methylbenzenesulfonyl)-pyrrolo[3,4-d]pyrimidine (BK43118) 3-methyl C₁₃H₁₃N₃O₂S 275.33 Lower molecular weight; lacks halogen, enhancing solubility
Benzyl 4-chloro-pyrrolo[3,4-d]pyrimidine-6-carboxylate (CAS 1823247-17-1) 4-chloro, benzyl ester C₁₄H₁₂ClN₃O₂ 289.72 Chlorine and ester group modify electronic properties; predicted pKa = -0.01

*Calculated based on analogs; exact data unavailable in evidence.

Physicochemical and Functional Differences

  • Lipophilicity and Solubility : The 2-bromobenzenesulfonyl group in the target compound likely increases lipophilicity compared to BK47214 (fluoro-methyl) and BK43118 (methyl). This may reduce aqueous solubility but improve membrane permeability .
  • Electronic Effects : Bromine’s strong electron-withdrawing nature could enhance electrophilic reactivity, contrasting with the electron-donating methyl group in BK43118 .

Biological Activity

6-(2-bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anti-inflammatory properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C12H7BrN3O2S
  • Molecular Weight : 372.18 g/mol
  • CAS Number : 2580182-32-5

The compound features a pyrrolo[3,4-d]pyrimidine core with a bromobenzenesulfonyl substituent, which is crucial for its biological activity.

Anti-inflammatory Effects

Research indicates that this compound exhibits potent anti-inflammatory effects . It modulates key inflammatory mediators such as:

  • Prostaglandin E2 (PGE2)
  • Inducible Nitric Oxide Synthase (iNOS)
  • Tumor Necrosis Factor-alpha (TNF-α)
  • Nuclear Factor kappa B (NF-κB)

These interactions lead to a reduction in inflammation and tissue damage, making it a candidate for treating inflammatory diseases.

The compound's mechanism involves:

  • Inhibition of inflammatory pathways : Studies utilizing Western blotting and ELISA show reduced expression levels of pro-inflammatory proteins.
  • Impact on signaling pathways : It affects NF-κB activation, which is crucial in the inflammatory response.

In Vivo Studies

Animal models, such as carrageenan-induced paw edema, are employed to evaluate the anti-inflammatory activity. Histopathological analysis reveals reduced leukocyte infiltration and tissue damage in treated subjects compared to controls.

Structure-Activity Relationship (SAR)

SAR studies have identified key structural features that contribute to the compound's efficacy:

  • The presence of the bromobenzenesulfonyl group enhances binding affinity to target proteins.
  • Modifications to the pyrrolo[3,4-d]pyrimidine core can lead to variations in biological activity and toxicity profiles.

Potential Applications

Beyond its anti-inflammatory properties, ongoing research explores other potential applications:

  • Enzyme Inhibition : Investigating its role as an inhibitor of specific enzymes involved in disease processes.
  • Receptor Modulation : Assessing its interaction with various receptors to determine additional therapeutic uses.

Case Studies and Research Findings

  • Study on Inflammatory Pathways :
    • Researchers conducted experiments using various assays to confirm the compound's inhibitory effects on TNF-α and iNOS. Results indicated significant reductions in these mediators in treated samples compared to controls.
  • Histopathological Analysis :
    • Tissue samples from animal models treated with the compound showed markedly reduced signs of inflammation and tissue damage compared to untreated groups.
  • Comparative Analysis with Other Pyrimidines :
    • A comparative study highlighted that while many pyrimidines exhibit anti-inflammatory properties, this compound demonstrated superior efficacy in reducing inflammation markers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(2-bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine?

  • The synthesis typically involves forming the pyrrolo[3,4-d]pyrimidine core followed by introducing the 2-bromobenzenesulfonyl group. Key steps include cyclization of precursors under acidic/basic conditions (e.g., using NaH in DMF for deprotonation and alkylation) and sulfonylation via nucleophilic substitution . For example, Method A () achieved 88% yield using iodomethane and NaH, while Method B utilized N-bromosuccinimide (NBS) for bromination.

Q. How can structural characterization of this compound be performed?

  • Use NMR spectroscopy (1H/13C) to confirm proton/carbon environments, mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography to resolve the 3D arrangement of the sulfonyl and bromophenyl groups . Elemental analysis (C, H, N) ensures purity and stoichiometric ratios .

Q. What are the primary biological targets of pyrrolo[3,4-d]pyrimidine derivatives?

  • These compounds often target kinases (e.g., Src family tyrosine kinases) and enzymes involved in cell proliferation. The sulfonyl group enhances binding affinity to hydrophobic pockets in enzymatic active sites, while the bromine atom may improve selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s kinase inhibition?

  • Methodology :

  • Introduce substituents (e.g., morpholine, trifluoromethyl) to the pyrrolo[3,4-d]pyrimidine core and compare IC50 values against kinase assays .
  • Use in silico docking (e.g., AutoDock Vina) to predict binding modes with kinase domains, prioritizing modifications that improve hydrogen bonding or steric complementarity .
    • Example: PP1 and PP2 ( ) showed selectivity for Src kinases via 4-methylphenyl/4-chlorophenyl substitutions.

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Contradiction Analysis Framework :

  • Compare assay conditions (e.g., cell lines, enzyme isoforms) and purity of compounds. For instance, IC50 discrepancies in kinase inhibition may arise from variations in ATP concentrations .
  • Validate results using orthogonal assays (e.g., in vitro enzymatic vs. cellular proliferation assays) .
    • Case Study: reported IC50 values of 1.2–1.5 nM for GARFTase inhibition, but differences in cell permeability or off-target effects could explain variability.

Q. How can synthetic routes be optimized for scalability and yield?

  • Optimization Strategies :

  • Replace batch reactors with continuous flow systems to enhance reaction control and reduce side products .
  • Use automated platforms for real-time monitoring of intermediates (e.g., via inline FTIR) .
  • Modify protecting groups (e.g., tert-butoxycarbonyl in ) to streamline deprotection steps.

Methodological Challenges

Q. What analytical techniques quantify trace impurities in the final product?

  • Quality Control Workflow :

  • HPLC-MS identifies and quantifies byproducts (e.g., unreacted sulfonyl chloride).
  • Thermogravimetric analysis (TGA) monitors thermal stability during scale-up .

Q. How can computational tools predict the metabolic stability of this compound?

  • In Silico Approaches :

  • Use CYP450 inhibition assays (e.g., using Pymol for binding site analysis) to assess liver metabolism risks.
  • Apply ADMET predictors (e.g., SwissADME) to estimate half-life and clearance rates .

Notes

  • Citations align with structural, synthetic, and pharmacological evidence from peer-reviewed studies.
  • Advanced questions emphasize experimental design, data validation, and computational integration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.